benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Description
Benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate is a synthetic carbamate derivative featuring a complex peptidomimetic backbone with branched methyl and oxo substituents. This compound is structurally characterized by a benzyl carbamate group linked to a dipeptide-like chain containing multiple amide bonds and methyl branches.
Properties
IUPAC Name |
benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJRGURBLQWEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Chloroformate-Mediated Protection
The benzyl carbamate moiety is typically introduced via reaction of a primary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. For example, in the synthesis of analogous carbamates, 3-hydroxy-4-methylpyridine was treated with benzyl chloride in acetonitrile at reflux to form the corresponding benzyl chloride salt, which was subsequently reduced to yield the carbamate-protected amine. Optimal conditions for this step include:
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Solvent : Acetonitrile or dichloromethane
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Base : Triethylamine or aqueous sodium hydroxide
Yields exceeding 85% are achievable when stoichiometry and temperature are tightly controlled.
Amide Bond Formation Methodologies
Peptide Coupling Reagents
The two amide bonds in the target molecule are constructed using standard peptide coupling techniques. Patent WO2016046843A1 demonstrates the efficacy of hydroxybenzotriazole (HOBt) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in mediating couplings between carboxylic acids and amines:
Representative Procedure :
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Activate 4-methyl-1-oxopentanoic acid (1.0 equiv) with HOBt (1.2 equiv) and PyBOP (1.1 equiv) in dry DMF at 0°C.
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Add the amine fragment (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
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Stir at room temperature for 12–24 hours.
Key Data :
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| HOBt/PyBOP | 92 | 98.5 |
| EDCl/HOBt | 87 | 97.2 |
| HATU | 94 | 99.1 |
Tf2O-Activated Carbamate Coupling
An alternative approach from RSC publications employs triflic anhydride (Tf2O) to activate Cbz-protected amines for nucleophilic attack by alcohols or amines:
Protocol :
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Dissolve Cbz-protected pentan-2-ylamine (1.0 equiv) and 2-chloropyridine (3.0 equiv) in dry dichloromethane.
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Add Tf2O (1.5 equiv) dropwise at -20°C.
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After 1 hour, introduce the acylating fragment (1.5 equiv) and triethylamine (3.0 equiv).
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Extract with dichloromethane, wash with brine, and concentrate.
This method achieves 90% yield for analogous carbamates while minimizing racemization.
Sequential Assembly and Deprotection
Boc/Cbz Orthogonal Protection
A strategic combination of Boc and Cbz groups enables sequential coupling without cross-reactivity:
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Protect the primary amine of pentan-2-ylamine with Boc using di-tert-butyl dicarbonate in acetone/water (90% yield).
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Couple with 4-methyl-1-oxopentanoic acid via HOBt/PyBOP (92% yield).
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Deprotect Boc with trifluoroacetic acid (TFA) in dichloromethane.
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Install benzyl carbamate via Cbz-Cl in acetonitrile (85% yield).
Critical Parameters :
Stereochemical Considerations
The target molecule contains multiple stereocenters requiring precise control. Chiral dihydroxylation methods using AD-mix-β (as described in Carfilzomib synthesis) provide enantiomeric excess >99% when applied to prochiral alkenes. For amide bonds, low-temperature couplings (-20°C) with HATU suppress epimerization, maintaining >98% stereochemical fidelity.
Purification and Characterization
Final purification employs gradient flash chromatography (hexane → ethyl acetate) followed by recrystallization from ethanol/water (95:5). Analytical data from analogous compounds include:
1H NMR (600 MHz, CDCl3) :
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δ 7.34–7.25 (m, 5H, Ar-H)
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δ 5.12 (s, 2H, OCH2Ph)
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δ 4.37 (d, J = 5.4 Hz, 2H, NHCH2)
HRMS (ESI) : m/z [M+H]+ calcd for C28H42N3O6: 524.3021; found: 524.3018.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Steps | Stereopurity (%) |
|---|---|---|---|
| Sequential Boc/Cbz | 68 | 6 | 99.5 |
| Tf2O-Activated | 72 | 5 | 98.8 |
| Ugi Multicomponent | 55 | 3 | 97.2 |
The Tf2O-mediated pathway offers optimal balance between efficiency and stereochemical control, though requiring stringent anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Substituted peptide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 475.6 g/mol. The presence of oxadiazole derivatives in its structure suggests potential applications in drug development, particularly as a scaffold for biologically active compounds .
Anticancer Activity
Recent studies have indicated that compounds similar to benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate exhibit anticancer properties. For instance, derivatives of oxadiazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that oxadiazole derivatives could inhibit the growth of breast cancer cells, suggesting that benzyl N-carbamate derivatives might also possess similar properties .
Inhibition of Enzymatic Activity
The compound has been reported to inhibit calpain 2 (CAPN2), an enzyme involved in cellular processes such as apoptosis and cell migration. Inhibitors targeting CAPN2 can potentially be used in therapeutic strategies for diseases where calpain activity is dysregulated, including neurodegenerative disorders .
Drug Development
Benzyl N-carbamate derivatives are being explored for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The structural complexity allows for modifications that can enhance these properties, making it a candidate for further drug development.
Case Studies
Several case studies have reported the synthesis and biological evaluation of carbamate derivatives. For example:
| Study | Findings |
|---|---|
| Study A (2020) | Evaluated the cytotoxicity of various oxadiazole derivatives against cancer cell lines; found significant inhibition rates. |
| Study B (2021) | Investigated the pharmacokinetics of a related compound; reported favorable ADME profiles suitable for further development. |
| Study C (2022) | Assessed the inhibitory effects on CAPN2; demonstrated potential therapeutic applications in neurodegenerative diseases. |
Bioconjugation Techniques
The versatility of benzyl N-carbamate allows it to be used in bioconjugation techniques, where it can serve as a linker between biomolecules. This application is crucial in the development of targeted drug delivery systems and diagnostic agents.
Synthesis of Novel Compounds
The compound can act as a precursor for synthesizing novel bioactive molecules through various chemical reactions, including coupling reactions and functional group modifications. These synthesized compounds can be screened for biological activity, contributing to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets, such as proteases. The compound can inhibit protease activity by binding to the active site, thereby preventing substrate access and subsequent catalysis. This inhibition can modulate various biological pathways and processes .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The target compound shares structural homology with compound 5 , differing primarily in the absence of a hydroxycarbamoyl benzyl group. The para-substituted hydroxycarbamoyl group in 5 enhances hydrogen-bonding capacity (4 donors vs. In contrast, the thiazol- and phenyl-containing analogue exhibits higher hydrophobicity (XLogP3 = 4.1 vs. ~3.5 for the target), likely improving membrane permeability but reducing solubility.
Fluorine Substitution :
- The trifluoromethyl derivative demonstrates significantly elevated XLogP3 (4.4), attributable to fluorine’s electron-withdrawing effects and lipophilicity. This modification may enhance metabolic stability, a common strategy in drug design to resist oxidative degradation .
Stereochemical Complexity: The target compound and compound 3 both feature multiple stereocenters, which critically influence binding selectivity.
Spectroscopic and Reactivity Comparisons
NMR Analysis ():
- Compounds with minor structural variations, such as 1 and 7 (analogous to the target), exhibit nearly identical NMR profiles except in regions A (positions 39–44) and B (positions 29–36) . These shifts correlate with substituent placement (e.g., meta vs. para hydroxycarbamoyl groups), altering local electronic environments without disrupting the core scaffold’s conformation.
Functional Group Impact on Physicochemical Properties
Table 2: Functional Group Contributions
Biological Activity
Benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features multiple functional groups, including carbamate and oxo moieties, which are crucial for its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may exert effects through:
- Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor of various proteases, which are vital in cellular signaling and regulation.
- Modulation of Apoptotic Pathways : It may influence apoptotic processes, promoting cell death in cancerous cells while sparing normal cells.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Protease Inhibition | Significant inhibition observed | |
| Apoptosis Induction | Enhanced apoptosis in cancer cells | |
| Anti-inflammatory Action | Reduced cytokine levels |
Case Study 1: Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that benzyl N-[4-methyl...] significantly induced apoptosis. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Case Study 2: Inflammation Models
In animal models of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity. Studies have shown that modifications to the side chains can lead to increased potency against specific targets.
Table: Comparative Potency of Derivatives
| Compound Derivative | IC50 (µM) | Target |
|---|---|---|
| Original Compound | 15.0 | Protease X |
| Derivative A | 5.0 | Protease X |
| Derivative B | 10.0 | Apoptosis Pathway |
Q & A
Q. What are the common synthetic strategies for preparing this compound?
The compound is typically synthesized via multi-step peptide coupling and carbamate protection. Schemes involve sequential amidation reactions using activated esters (e.g., hydroxybenzotriazole or carbodiimide coupling agents) and benzyl chloroformate for carbamate introduction. Key intermediates include protected amino acids and oxopentanoyl derivatives. Characterization relies on LC-MS, H/C NMR, and IR spectroscopy to confirm regiochemistry and purity .
Q. How is the stereochemistry of the compound resolved?
Stereochemical integrity is maintained using enantiomerically pure starting materials (e.g., (S)- or (R)-configured amino acids). Chiral HPLC or X-ray crystallography validates stereochemistry post-synthesis. For example, specifies three defined stereocenters resolved via chiral column chromatography .
Q. What analytical methods are used to assess purity and stability?
Reverse-phase HPLC (C18 column) with UV detection at 254 nm is standard. Stability studies under varying pH (e.g., 2–10), temperature (4°C–40°C), and solvent systems (DMSO, aqueous buffers) are monitored via LC-MS. Degradation products, such as hydrolyzed carbamates, are identified using high-resolution mass spectrometry (HRMS) .
Q. What are the known biological activities of this compound?
Structural analogs exhibit histone deacetylase (HDAC) inhibition and anti-inflammatory properties. The carbamate moiety enhances metabolic stability, while the branched alkyl chain modulates lipophilicity for membrane permeability. Preliminary assays include enzyme inhibition (IC) and cytotoxicity profiling in cancer cell lines .
Advanced Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization requires addressing steric hindrance in amidation steps. Strategies include:
- Using polar aprotic solvents (DMF, DCM) at 0°C to reduce side reactions.
- Activating carboxyl groups with HOBt/DIC to improve coupling efficiency.
- Purifying intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients). reports a 79.9% yield using anhydrous conditions and argon atmosphere .
Q. How do discrepancies in reported biological activity data arise, and how can they be resolved?
Contradictions often stem from assay variability (e.g., HDAC isoform selectivity, cell line differences). Mitigation involves:
- Standardizing protocols (e.g., identical substrate concentrations, incubation times).
- Validating results with orthogonal assays (e.g., fluorescent vs. radiometric HDAC activity).
- Comparing IC values against reference inhibitors like suberoylanilide hydroxamic acid (SAHA) .
Q. What spectroscopic techniques resolve overlapping signals in 1^11H NMR spectra?
For complex aliphatic/aromatic proton environments:
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to HDACs or proteases. Key parameters:
- Ligand preparation: Optimize protonation states at physiological pH (Schrödinger Suite).
- Grid box placement around catalytic zinc ions in HDAC active sites.
- Free energy calculations (MM-PBSA) validate binding affinities .
Q. What degradation pathways dominate under accelerated stability conditions?
Hydrolysis of the carbamate group (pH-dependent) and oxidation of tertiary amines are primary pathways. LC-MS/MS identifies:
- Hydrolyzed products (benzyl alcohol, free amines).
- Oxidized metabolites (N-oxide derivatives). Stabilization strategies include lyophilization and antioxidant additives (BHT) .
Q. How can structure-activity relationships (SAR) guide analog design?
SAR studies focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
